2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol is a chemical compound notable for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various biological pathways. This compound is classified as an amino alcohol and belongs to the piperazine family, which is known for its diverse pharmacological activities.
2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol is classified under the following categories:
The synthesis of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol can be achieved through several methods, typically involving the reaction of piperazine derivatives with appropriate aromatic amines.
The reaction mechanism typically involves nucleophilic substitution where the amino group attacks an electrophilic center on the aromatic ring, leading to the formation of the piperazine derivative. The final product can be purified using techniques such as recrystallization or chromatography .
The molecular structure of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol features a piperazine ring attached to a substituted aromatic group.
The compound can undergo various chemical reactions typical for amino alcohols and piperazine derivatives.
These reactions are often facilitated by appropriate reagents and conditions, such as using acetic anhydride for acetylation or employing alkyl halides for alkylation processes .
The mechanism of action for compounds like 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol typically involves interactions with neurotransmitter systems.
Studies have indicated that similar compounds exhibit significant activity in central nervous system modulation, making them candidates for further pharmacological exploration .
Understanding the physical and chemical properties of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol is crucial for its application in research.
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to characterize these properties further .
2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol has several scientific applications:
Piperazine (1,4-diazacyclohexane) stands as a privileged scaffold in drug discovery due to its structural versatility, favorable physicochemical properties, and broad bioactivity profile. This six-membered heterocycle features two nitrogen atoms at positions 1 and 4, enabling diverse substitution patterns that optimize interactions with biological targets [7]. Historically, piperazine derivatives trace their origins to the early 20th century when unsubstituted piperazine itself was introduced as an anthelmintic agent. Its mechanism involved GABA receptor-mediated paralysis of parasites, exploiting differences in receptor isoforms between pathogens and humans [7].
The true therapeutic potential of piperazine emerged in the late 20th century with its integration into neuropsychiatric agents. Notably, the structural flexibility of the ring system allows it to serve as:
By the 21st century, piperazine had become ubiquitous across therapeutic areas. Statistical analysis reveals that 36 piperazine-containing small molecules gained FDA approval between 2012–2023, representing 15.8% of all new molecular entities. Anticancer agents dominate this group (15 drugs), followed by psychotropics (7 drugs) and antimicrobials (5 drugs) [6]. Landmark drugs leveraging this scaffold include:
The pharmacological success of piperazines stems from their ability to balance pharmacodynamic potency with pharmacokinetic optimization. As noted in recent reviews, the piperazine ring improves water solubility through protonation while facilitating membrane permeability via moderate lipophilicity. This "chemical chameleon" property enables CNS penetration for neuroactive drugs or peripheral distribution for anticancer agents [3]. Additionally, the scaffold serves as a linker for hybrid molecule design, exemplified by its use in conjugating natural product derivatives like flavonoids or chalcones to enhance antitumor activity [3].
Table 1: Structural Comparison of Key Piperazine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol | C₁₃H₂₁N₃O | 235.33 | 3-Methylaniline core, ethanol piperazine substituent |
2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol | C₁₃H₂₁N₃O₃S | 299.39 | Methylsulfonyl group, meta-amino substitution |
1-(4-Aminophenyl)-2-(4-methyl-1-piperazinyl)ethanol | C₁₃H₂₁N₃O | 235.33 | Para-aminophenyl, N-methylpiperazine |
This compound (CAS 1154310-29-8) emerged from systematic efforts to optimize arylpiperazine pharmacophores for enhanced receptor affinity and pharmacokinetic profiles. Its synthesis followed established nucleophilic aromatic substitution routes, where 1-(2-hydroxyethyl)piperazine reacts with halogenated aniline precursors under basic conditions [1] [2]. Key milestones include:
2010–2015: Initial synthesis and structural characterization. The compound was designed as a hybrid molecule combining the metabolic stability of substituted anilines with the solubility-enhancing properties of 2-hydroxyethylpiperazine. Early structural confirmation utilized LC-MS, NMR, and elemental analysis, with purity exceeding 99% in commercial samples (Matrix Scientific) [2].
2016–2020: Expansion of structure-activity relationship (SAR) studies. Researchers systematically modified three regions:
Table 2: Development Milestones of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol
Timeline | Development Phase | Key Advancements |
---|---|---|
2010–2015 | Discovery & Synthesis | Initial synthetic routes established; CAS 1154310-29-8 assigned; Structural verification via NMR/LC-MS |
2016–2020 | SAR Optimization | 3-Methylaniline core identified as pharmacophore; Hydroxyethyl group enhanced solubility (log P reduction by 1.2 units) |
2021–2024 | Biological Evaluation | Hybrid derivatives showed IC₅₀ < 2 µM against cancer cell lines; Investigated as CNS modulator scaffold |
The compound’s current status reflects its dual utility as:
Future development will likely focus on leveraging its "chemical handle" attributes – the amino group enables bioconjugation, while the hydroxyl group facilitates prodrug design. Its inclusion in recent piperazine-focused medicinal chemistry reviews underscores the growing recognition of its versatility in addressing drug design challenges [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1